3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
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Overview
Description
3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C14H17BrN4O4 and its molecular weight is 385.218. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Piperazinyl Oxazolidinone Antibacterial Agents : Oxazolidinones, including derivatives similar to the compound , show promising antibacterial properties against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and selected anaerobic organisms (Tucker et al., 1998).
Novel Oxazolidinone Antibacterial Agents : Research into oxazolidinones has also focused on improving their safety profile and expanding their antibacterial spectrum. It's found that certain derivatives can be good antibacterials with reduced activity against monoamine oxidase A, thus improving the safety profile (Reck et al., 2005).
Synthesis and Antibacterial Activities of Piperidine Substituted Oxazolidinones : Novel oxazolidinone derivatives with various piperidine groups have been synthesized, showing enhanced antibacterial activity against resistant strains of Gram-positive and Gram-negative bacteria (Shin et al., 2013).
Antimicrobial and Antifungal Properties
Antimicrobial Studies of Piperidin-4-ylidine Thiazolidinones : New compounds synthesized from similar structures have shown promising antimicrobial activities against various bacterial and fungal strains (Prakash et al., 2013).
Synthesis of Thiozolidinones with Antimicrobial Properties : Piperidin-4-ylidine derivatives have been synthesized and tested for antimicrobial properties, indicating their potential as antimicrobial agents (Attia et al., 2013).
Inhibitory Activity Against Specific Enzymes
- Inhibition of Lipo-Oxygenase : A series of compounds, including ones similar to the one , have been synthesized and evaluated as potential inhibitors of 15-lipo-oxygenase, an enzyme involved in inflammatory processes (Asghari et al., 2015).
Applications in Synthetic Organic Chemistry
- Utility in Heterocyclic Synthesis : The oxazolidin-2-one ring, similar to the one found in the compound, is popular in synthetic organic chemistry, particularly for the construction of heterocyclic compounds. It finds applications as a chiral auxiliary in asymmetric synthesis and as a protective group for the 1,2-aminoalcohol system (Zappia et al., 2007).
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate (mGlu) receptors . These receptors respond to glutamate, the major excitatory neurotransmitter in the mammalian brain, and play a critical role in higher-order brain functions such as learning and memory .
Mode of Action
The compound interacts with mGlu receptors, which are transmembrane-spanning proteins belonging to the class C G protein–coupled receptor family . It may act either competitively, blocking or mimicking the actions of glutamate, or allosterically, enhancing or inhibiting receptor activity via distinct sites .
Biochemical Pathways
Mglu receptors are known to influence neuronal excitability and synaptic plasticity, as well as the activity of non-neuronal cells .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its modulation of mGlu receptor activity. By influencing these receptors, the compound could potentially affect a range of psychiatric and neurological disorders .
Properties
IUPAC Name |
3-[2-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O4/c15-10-6-16-13(17-7-10)23-11-2-1-3-18(8-11)12(20)9-19-4-5-22-14(19)21/h6-7,11H,1-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURHTFRNKJFRGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)OC3=NC=C(C=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.